molecular formula C9H9FN4O B2579037 3-amino-5-fluoro-1H-indole-2-carbohydrazide CAS No. 843638-43-7

3-amino-5-fluoro-1H-indole-2-carbohydrazide

Cat. No. B2579037
CAS RN: 843638-43-7
M. Wt: 208.196
InChI Key: SHMDWZIYZKCUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C9H9FN4O . It has an average mass of 208.192 Da and a monoisotopic mass of 208.076035 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring substituted with a fluoro group at the 5th position, an amino group at the 3rd position, and a carbohydrazide group at the 2nd position .


Chemical Reactions Analysis

The electrochemical behavior of indole derivatives varies due to the nature of substitutions in the indole moiety . For example, the redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H9FN4O, an average mass of 208.192 Da, and a monoisotopic mass of 208.076035 Da .

Scientific Research Applications

Antidiabetic Activity

The compound 2-Amino-(5-fluoro-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide, a derivative related to 3-amino-5-fluoro-1H-indole-2-carbohydrazide, was investigated for its antidiabetic properties in alloxan-induced diabetic rats. The study revealed that this compound significantly reduced blood glucose levels in a dose-dependent manner, indicating potential antidiabetic activity (Anreddy, 2014).

Antimycobacterial and Anticancer Agents

A new series of functionalized indoles, including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products, demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis. Additionally, some compounds in this series displayed broad spectrum antiproliferative activity against leukemia cell lines, suggesting their potential as antimycobacterial and anticancer agents (Cihan-Üstündağ & Çapan, 2012).

Cytotoxic Activity

A series of novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Some of these compounds showed more potent antiproliferative activity than the positive drug 5-fluorouracil, particularly against HepG-2, BGC823, and BT474 cell lines. This suggests the potential of these compounds in cancer treatment (Zhang et al., 2011).

Antimicrobial Activities

Some new 3-substituted indole derivatives, synthesized from indole-3-carboxaldehydes, showed significant antimicrobial activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Salman et al., 2015).

Electrochemical Properties

Indole-based-sulfonamide derivatives synthesized from 5-fluoro-1H-indole-3-carbohydrazide were characterized for their electrochemical behavior. The study provided insights into the structure–activity relationships of these compounds, which could be relevant for their biological applications (Ibrahim et al., 2020).

properties

IUPAC Name

3-amino-5-fluoro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMDWZIYZKCUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.